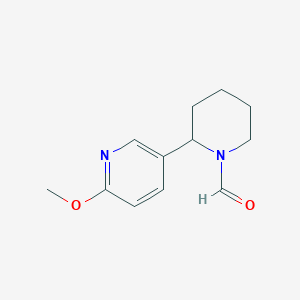
Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of an allyl group, a benzyloxy group, a chloro substituent, and an ethoxy group attached to a benzoate core. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate typically involves multi-step organic reactions
Halogenation: The chloro substituent is introduced via halogenation, typically using chlorine or a chlorinating agent like thionyl chloride.
Esterification: The ethoxy group is introduced through esterification, using ethanol and an acid catalyst.
Benzyloxy Group Introduction: The benzyloxy group can be introduced through a Williamson ether synthesis, using benzyl alcohol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The chloro substituent can be reduced to form a hydrogenated product.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the chloro substituent can yield a hydrogenated product.
Aplicaciones Científicas De Investigación
Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the allyl, benzyloxy, chloro, and ethoxy groups can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
Allyl 4-(benzyloxy)-3-chlorobenzoate: Lacks the ethoxy group, which may affect its reactivity and biological activity.
Allyl 4-(benzyloxy)-5-ethoxybenzoate: Lacks the chloro substituent, which may influence its chemical properties and reactivity.
Allyl 3-chloro-5-ethoxybenzoate: Lacks the benzyloxy group, which may affect its overall stability and reactivity.
Uniqueness
Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C19H19ClO4 |
|---|---|
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
prop-2-enyl 3-chloro-5-ethoxy-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C19H19ClO4/c1-3-10-23-19(21)15-11-16(20)18(17(12-15)22-4-2)24-13-14-8-6-5-7-9-14/h3,5-9,11-12H,1,4,10,13H2,2H3 |
Clave InChI |
JAWKFFWNGHEEFM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C(=O)OCC=C)Cl)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



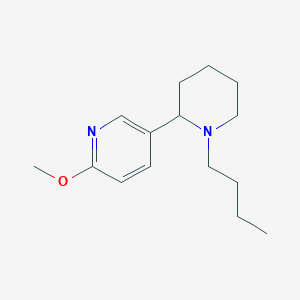

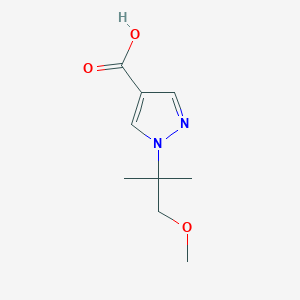
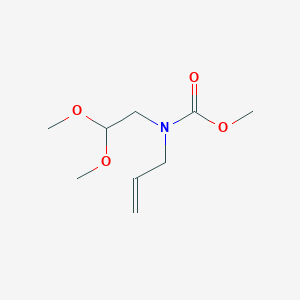
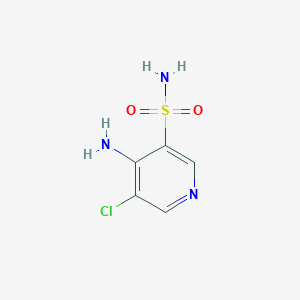
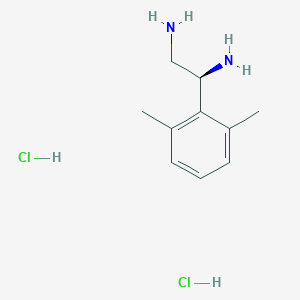
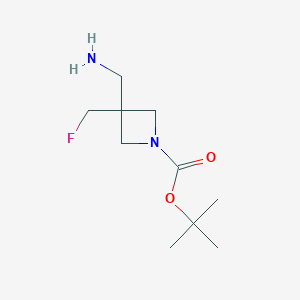

![7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol](/img/structure/B13024819.png)

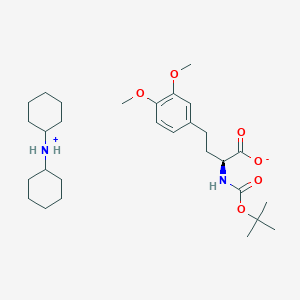
![2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13024845.png)
